Bis(cyclopentadienyl)tungsten dihydride

Description

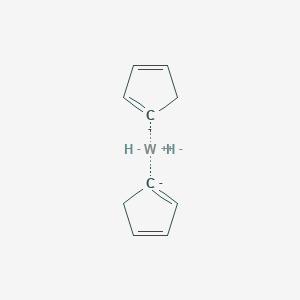

Bis(cyclopentadienyl)tungsten dihydride, also known as tungstenocene dihydride, is a sandwich compound featuring a central tungsten atom in the +4 oxidation state, bonded to two cyclopentadienyl (B1206354) (Cp) anions and two hydride ligands. Its bent metallocene structure is a hallmark of this class of compounds and is central to its reactivity.

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂W |

| Molecular Weight | 316.04 g/mol |

| Appearance | Yellow crystals |

| CAS Number | 1271-33-6 |

| Melting Point | 115 °C |

The Group 6 metallocene dihydrides, which include the molybdenum and tungsten analogues ((C₅H₅)₂MoH₂ and (C₅H₅)₂WH₂), are of considerable importance in transition metal chemistry. A key characteristic of these d² electron configuration complexes is the presence of a non-bonding, occupied metal-centered orbital, which serves as the highest occupied molecular orbital (HOMO). unige.ch This electronic feature is the origin of their notable basicity.

These dihydrides readily undergo protonation by Brønsted acids to form stable cationic trihydrides, [ (C₅H₅)₂MH₃]⁺. unige.ch This reactivity highlights their ability to act as Lewis bases. The basicity of these compounds also allows them to function as ligands, coordinating to other metal centers through their hydride ligands to form heterobimetallic and trimetallic complexes. unige.ch

The reactivity of Group 6 metallocene dihydrides provides a valuable platform for studying fundamental organometallic reactions such as oxidative addition and reductive elimination. Their well-defined structures and reactivity have made them exemplary models for understanding the behavior of more complex catalytic systems.

The foundational research on bis(cyclopentadienyl)tungsten dihydride gained significant momentum in the early 1970s. A pivotal moment in the study of this compound was the discovery of its photochemical reactivity. In 1972, Giannotti and Green reported that ultraviolet irradiation of (C₅H₅)₂WH₂ leads to the reductive elimination of molecular hydrogen (H₂). acs.org This process generates the highly reactive intermediate, tungstenocene ((C₅H₅)₂W), which was found to undergo insertion into the C-H bonds of benzene (B151609). acs.org

This discovery was a landmark in the burgeoning field of C-H bond activation, a process of immense importance in catalysis and synthetic chemistry. The photochemical generation of a reactive intermediate from a stable dihydride precursor opened new avenues for investigating the reactivity of tungstenocene and related species. Early research also focused on the synthesis of (C₅H₅)₂WH₂ and its reactions with various electrophiles and small molecules, laying the groundwork for its use as a versatile starting material in organotungsten chemistry.

| Finding | Description | Significance |

|---|---|---|

| Photochemical H₂ Elimination | Irradiation with UV light causes the elimination of a molecule of hydrogen. The quantum yield for this process upon irradiation at 366 nm is approximately 0.01. | Generates the highly reactive tungstenocene intermediate, enabling C-H activation and other insertion reactions. |

| Basicity and Protonation | Acts as a base and reacts with acids to form the cationic trihydride, [(C₅H₅)₂WH₃]⁺. | Demonstrates the nucleophilic character of the metal center and the ability to stabilize higher coordination numbers. |

| Ligand Behavior | The dihydride can coordinate to other metal centers, acting as a hydride-bridging ligand. | Enables the synthesis of multimetallic complexes with potential applications in catalysis. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H12W-2 |

|---|---|

Molecular Weight |

316.04 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;hydride;tungsten(2+) |

InChI |

InChI=1S/2C5H5.W.2H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;;;/q2*-1;+2;2*-1 |

InChI Key |

YXWCPJISFIYUQB-UHFFFAOYSA-N |

Canonical SMILES |

[H-].[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[W+2] |

Origin of Product |

United States |

Synthetic Methodologies for Bis Cyclopentadienyl Tungsten Dihydride and Its Derivatives

Direct Synthesis Routes for Bis(cyclopentadienyl)tungsten Dihydride

The direct synthesis of bis(cyclopentadienyl)tungsten dihydride can be achieved through several routes, primarily involving the reduction of higher oxidation state tungsten halides in the presence of a cyclopentadienyl (B1206354) source.

Reduction-Based Approaches (e.g., from WCl₆ with NaC₅H₅ and NaBH₄)

One of the established methods for the synthesis of bis(cyclopentadienyl)tungsten dihydride involves the reduction of tungsten hexachloride (WCl₆). A common procedure entails the reaction of WCl₆ with sodium cyclopentadienide (B1229720) (NaC₅H₅) followed by reduction with a hydride source such as sodium borohydride (B1222165) (NaBH₄). While this method is effective, it can sometimes be hampered by reproducibility issues and the formation of side products.

A related and often higher-yielding approach has been developed for alkyl-substituted analogues, which can be adapted to understand the general principles of the reduction-based synthesis. For instance, bis(isopropylcyclopentadienyl)tungsten dihydride is synthesized by reacting tungsten hexachloride with the corresponding magnesium salt of isopropylcyclopentadiene. This intermediate is then treated with a hydride reagent like NaBH₄ to yield the final dihydride product. This method provides a cleaner reaction profile and is advantageous for producing monoalkyl-substituted cyclopentadienyl tungsten compounds.

Precursor-Mediated Synthesis (e.g., via WCl₄(DME))

To circumvent some of the challenges associated with the direct reduction of WCl₆, precursor-mediated syntheses have been developed. A notable example is the use of the tungsten(IV) precursor, tetrachloro(1,2-dimethoxyethane)tungsten(IV) (WCl₄(DME)). This approach offers a more controlled and reproducible route to bis(cyclopentadienyl)tungsten dihydride.

The synthesis begins with the preparation of the WCl₄(DME) complex, which is a stable and easily handled solid. This precursor is then reacted with two equivalents of sodium cyclopentadienide (NaC₅H₅) to form the bis(cyclopentadienyl)tungsten dichloride intermediate. Subsequent reduction of this dichloride with a suitable hydride source, such as sodium borohydride, affords the desired bis(cyclopentadienyl)tungsten dihydride in good yields. This two-step process allows for better control over the reaction and generally results in a purer final product.

Synthesis of Substituted Bis(cyclopentadienyl)tungsten Dihydride Analogues

The versatility of the bis(cyclopentadienyl)tungsten dihydride scaffold can be expanded by introducing substituents on the cyclopentadienyl rings. These modifications can tune the electronic and steric properties of the complex, leading to new reactivity and applications.

Ansa-Bridged Cyclopentadienyl Derivatives (e.g., where X = SiMe₂, SiEt₂, CMe₂CMe₂)

Ansa-metallocenes are characterized by a bridge connecting the two cyclopentadienyl rings, which restricts their rotation and alters the geometry at the metal center. The synthesis of ansa-bridged bis(cyclopentadienyl)tungsten dihydrides has been reported for various bridging atoms and groups.

The general synthetic strategy involves the reaction of a doubly deprotonated ansa-ligand with a suitable tungsten precursor. For example, the dihydride complexes [W{(η-C₅H₄)X(η-C₅H₄)}H₂], where X is SiMe₂, SiEt₂, or CMe₂CMe₂, have been successfully prepared. The synthesis typically starts from the corresponding ansa-bis(cyclopentadienyl)tungsten dichloride, which is then reduced with a hydride reagent to yield the target dihydride. These bridged complexes exhibit unique structural and reactivity properties compared to their unbridged counterparts.

| Ansa Bridge (X) | Precursor Compound |

| SiMe₂ | [W{(η-C₅H₄)SiMe₂(η-C₅H₄)}Cl₂] |

| SiEt₂ | [W{(η-C₅H₄)SiEt₂(η-C₅H₄)}Cl₂] |

| CMe₂CMe₂ | [W{(η-C₅H₄)CMe₂CMe₂(η-C₅H₄)}Cl₂] |

Functionalized Cyclopentadienyl Ligand Systems (e.g., water-soluble derivatives with CO₂H groups)

The introduction of functional groups onto the cyclopentadienyl ligands can impart new properties, such as water solubility. While the synthesis of a bis(carboxycyclopentadienyl)tungsten dihydride has not been extensively detailed, related water-soluble tungsten hydride complexes have been prepared. For instance, the complex (C₅H₄CO₂H)(CO)₃WH demonstrates that a carboxylic acid group can be attached to a cyclopentadienyl ring bound to tungsten to enhance water solubility. pnas.org The synthetic approach for such compounds often involves the lithiation of the cyclopentadienyl ring followed by quenching with carbon dioxide to introduce the carboxylic acid functionality. pnas.org This strategy could potentially be adapted for the synthesis of water-soluble bis(cyclopentadienyl)tungsten dihydride derivatives.

Alkyl-Substituted Cyclopentadienyl Ligands (e.g., Bis(ethylcyclopentadienyl)tungsten(IV) dihydride, Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride)

Alkyl substitution on the cyclopentadienyl rings is a common strategy to modify the steric and electronic environment of the metal center. The synthesis of bis(alkylcyclopentadienyl)tungsten dihydrides generally follows the reduction-based approaches used for the parent compound.

Bis(ethylcyclopentadienyl)tungsten(IV) dihydride and Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride are two such examples. These compounds can be prepared by reacting WCl₆ with the corresponding alkyl-substituted cyclopentadienyl magnesium or sodium salt, followed by reduction with a hydride source. The use of alkyl-substituted cyclopentadienyl ligands can enhance the solubility of the resulting complexes in organic solvents and influence their catalytic activity.

| Alkyl Substituent | Compound Name |

| Ethyl | Bis(ethylcyclopentadienyl)tungsten(IV) dihydride |

| Isopropyl | Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride |

Cationic Bis(cyclopentadienyl)tungsten Hydride Complex Formation

The generation of cationic tungstenocene hydride complexes is a key area of organometallic synthesis, providing pathways to reactive species for further transformations.

Preparation of Monohydrido Cationic Complexes (e.g., [W(η-C5H5)2H(thf)][SO3CF3])

Cationic monohydrido complexes of bis(cyclopentadienyl)tungsten can be synthesized through the reaction of the neutral dihydride precursor, [W(η-C5H5)2H2], with methyl trifluoromethanesulfonate. rsc.org This reaction is conducted in the presence of a σ-donor ligand, such as tetrahydrofuran (B95107) (thf). rsc.org The resulting product is the cationic complex [W(η-C5H5)2H(thf)][SO3CF3]. rsc.org X-ray crystallography has confirmed the structure of this complex, revealing that the tetrahydrofuran ligand is oriented 'in-plane' with the centroid–W–centroid plane, indicating it functions as a simple σ-donor ligand. rsc.org

Kinetic studies on ligand-substitution reactions in deuterated acetonitrile (B52724) (CD3CN) solution show that the ligand (L) in [W(η-C5H5)2H(L)]+ complexes is labile. rsc.org The half-life for the complex where L is thf is 6.68 hours at 44 °C, with an activation energy for substitution of 132 ± 1 kJ mol-1. rsc.org

| Reactants | Ligand (L) | Product | Half-life (at 44 °C) |

| [W(η-C5H5)2H2], CF3SO3Me | Tetrahydrofuran (thf) | [W(η-C5H5)2H(thf)][SO3CF3] | 6.68(5) h |

| [W(η-C5H5)2H2], CF3SO3Me | Acetonitrile (NCMe) | [W(η-C5H5)2H(NCMe)][SO3CF3] | 315(10) h |

| [W(η-C5H5)2H2], CF3SO3Me | Benzonitrile (B105546) (NCPh) | [W(η-C5H5)2H(NCPh)][SO3CF3] | 122(6) h |

Preparation of [W(η-C5H5)2R(NCMe)][PF6] (R=H) and [W(η-C5H5)2Me(NCR′)][BF4]

The synthesis of related cationic complexes involves the use of different counter-ions and alkyl or hydrido ligands. While specific synthetic details for [W(η-C5H5)2H(NCMe)][PF6] are not extensively detailed in the provided search results, the general principle of reacting the dihydride with a suitable acid in the presence of the nitrile ligand is implied.

For the methyl derivatives, complexes of the type [W(η-C5H5)2Me(NCR′)][BF4] are prepared to study the influence of the nitrile ligand (NCR') on the complex's properties. The synthetic methodology typically involves the reaction of a suitable precursor, like the methyl halide derivative, with a silver salt of the desired non-coordinating anion (e.g., AgBF4) in the presence of the nitrile.

Formation of Bis(cyclopentadienyl)trihydridotungsten Cations (e.g., [Cp2WH3]X with borane (B79455) halides)

The formation of the bis(cyclopentadienyl)trihydridotungsten cation, [Cp2WH3]+, represents another class of cationic tungstenocene hydrides. These can be prepared by reacting bis(cyclopentadienyl)tungsten dihydride with borane halides. This reaction involves the protonation of the tungsten center and the addition of a third hydride ligand, with the borane halide acting as the source of the proton and the halide counter-ion.

Halogenated Derivatives from Bis(cyclopentadienyl)tungsten Dihydride

The reactivity of the W-H bonds in bis(cyclopentadienyl)tungsten dihydride allows for the synthesis of various halogenated derivatives.

Synthesis of Monohydrido-Halogeno Complexes (e.g., WHX(η-C5H5)2 from reaction with CCl4, CHBr3, CH3I)

Monohydrido-halogeno complexes of the type WHX(η-C5H5)2 can be synthesized by reacting the parent dihydride, W(η-C5H5)2H2, with halogenated organic compounds. The reaction proceeds via the abstraction of a halogen atom from the organic molecule and the concomitant loss of one hydride ligand.

For example, reactions with carbon tetrachloride (CCl4), bromoform (B151600) (CHBr3), and methyl iodide (CH3I) yield the corresponding chloro, bromo, and iodo complexes. These reactions demonstrate the utility of the dihydride as a precursor for introducing a halide ligand into the tungstenocene framework while retaining one hydride ligand.

| Reactant | Product |

| Carbon tetrachloride (CCl4) | WCl(H)(η-C5H5)2 |

| Bromoform (CHBr3) | WBr(H)(η-C5H5)2 |

| Methyl iodide (CH3I) | WI(H)(η-C5H5)2 |

Advanced Spectroscopic and Structural Characterization of Bis Cyclopentadienyl Tungsten Dihydride Systems

High-Resolution Rotational and Microwave Spectroscopy

High-resolution microwave spectroscopy has proven to be a powerful tool for the precise determination of the gas-phase molecular structure of bis(cyclopentadienyl)tungsten dihydride, providing unambiguous data on its geometry and bonding characteristics.

The three-dimensional structure of bis(cyclopentadienyl)tungsten dihydride in the gas phase was determined with high precision by analyzing the rotational spectra of eleven different isotopomers of the molecule. acs.orgacs.org Researchers utilized a Flygare-Balle-type pulsed beam Fourier transform microwave spectrometer to record the spectra in the 5-14 GHz region. acs.org The analysis of approximately 250 distinct b-type transition frequencies for these near-prolate asymmetric top molecules allowed for a detailed structural refinement. acs.org This work represented the first microwave spectroscopy study conducted on a bent-metallocene complex. acs.org The small value of the determined centrifugal distortion constant, ΔJ, indicates that the molecule possesses a fairly rigid structure. acs.org

A least-squares fit of the 33 rotational constants obtained from the spectra of the various isotopomers yielded precise structural parameters for the molecule. acs.orgacs.org The tungsten-hydride (W-H) bond length was determined to be 1.703(2) Å, and the angle between these two bonds (H-W-H) was found to be 78.0(12)°. acs.org

Crucially, the distance between the two hydride hydrogen atoms (H-H) was measured as 2.14(2) Å. acs.org Other key structural parameters determined include the distance from the tungsten atom to the centroid of the cyclopentadienyl (B1206354) (Cp) rings, which was 1.940(8) Å, and the angle formed by the two Cp centroids with the tungsten atom (∠Cp-W-Cp) at 155(2)°. The average carbon-carbon bond length within the Cp rings was found to be 1.429(8) Å. acs.org

Interactive Data Table: Gas-Phase Structural Parameters of (C₅H₅)₂WH₂

| Parameter | Value |

| r(W-H) Bond Length | 1.703(2) Å |

| ∠(H-W-H) Bond Angle | 78.0(12)° |

| r(H-H) Distance | 2.14(2) Å |

| r(W-Cp) Centroid Distance | 1.940(8) Å |

| ∠(Cp-W-Cp) Angle | 155(2)° |

| r(C-C) Average Bond Length | 1.429(8) Å |

The experimentally determined separation between the two hydrogen atoms of 2.14(2) Å is a key finding that allows for the definitive classification of bis(cyclopentadienyl)tungsten dihydride. acs.org This relatively large distance is significantly greater than the bond length in molecular hydrogen (H₂), which is approximately 0.74 Å. Therefore, this measurement clearly indicates that the compound is a "classical dihydride," meaning it contains two distinct hydride ligands bonded to the tungsten center. This rules out the possibility of it being an "η²-dihydrogen" complex, where a single H₂ molecule would be coordinated to the metal with an intact, albeit elongated, H-H bond. acs.org

To accurately determine the molecular structure, an extensive isotopic substitution analysis was performed. acs.org Spectra were recorded for a total of 11 isotopomers. This included four naturally abundant tungsten isotopomers (¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W) of the parent molecule, (C₅H₅)₂WH₂. acs.org

Furthermore, the mono- and dideuterated isotopomers, (C₅H₅)₂WHD and (C₅H₅)₂WD₂, were specifically synthesized for this analysis. Spectra for four tungsten isotopomers of the monodeuterated species and three tungsten isotopomers of the dideuterated species were measured. acs.org The use of Kraitchman's equations on the data from these isotopomers provided coordinates for the hydrogen atoms and yielded parameters for the WH₂ moiety (r(W-H) = 1.682(2) Å, ∠(H-W-H) = 78.6(2)°, r(H-H) = 2.130(2) Å) that were in excellent agreement with the results from the full least-squares fit. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the characterization of organometallic compounds. For bis(cyclopentadienyl)tungsten dihydride, ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydride and cyclopentadienyl ligands.

While specific, experimentally reported chemical shift values for the parent compound (C₅H₅)₂WH₂ were not available in the searched literature, the expected spectral regions can be discussed based on general principles for this class of molecules.

¹H NMR Spectroscopy : The hydride ligands directly bonded to a transition metal typically appear in a very characteristic high-field region of the ¹H NMR spectrum, often at chemical shifts (δ) between 0 and -40 ppm relative to tetramethylsilane (B1202638) (TMS). nih.gov This significant upfield shift is a result of shielding by the metal's d-electrons. nih.gov Therefore, the two equivalent hydride protons of (C₅H₅)₂WH₂ are expected to produce a single resonance in this negative ppm range. The ten equivalent protons of the two cyclopentadienyl rings would be expected to show a single resonance in the typical aromatic/olefinic region, likely between 4 and 7 ppm.

¹³C NMR Spectroscopy : In the proton-decoupled ¹³C NMR spectrum, the five equivalent carbon atoms of each cyclopentadienyl ring would give rise to a single signal. The chemical shift for cyclopentadienyl ligands in metallocenes typically falls within a range of approximately 70 to 120 ppm, influenced by the nature of the metal center and other ligands.

Investigation of Spin-Spin Coupling Constants (e.g., 1JWH)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and bonding in hydride complexes. A key parameter obtained from ¹H NMR is the one-bond spin-spin coupling constant between the tungsten-183 (B82725) isotope (¹⁸³W, I = 1/2, 14.3% natural abundance) and the hydride proton (¹H), denoted as ¹J(W,H) or ¹JWH. This coupling constant provides direct insight into the nature of the tungsten-hydride bond.

The magnitude of ¹JWH is influenced by several factors, including the s-character of the W-H bond and the electronic environment around the tungsten center. In bis(cyclopentadienyl)tungsten dihydride (Cp₂WH₂) and its derivatives, the ¹JWH coupling constant is a valuable diagnostic parameter. For instance, in related tungsten hydride complexes, these values can vary significantly with the coordination environment and the nature of other ligands present. While specific ¹JWH values for the parent Cp₂WH₂ are not always reported in general literature, data from analogous tungsten hydride complexes provide a useful reference. For example, in tungsten carbyne hydride complexes, the magnitude of the W-H coupling can be influenced by the surrounding ligands.

The following table presents representative ¹JWH coupling constants for a series of related tungsten hydride complexes, illustrating the typical range for such interactions.

| Compound | ¹JWH (Hz) |

| A related tungsten carbyne hydride complex | 75.5 |

| Another related tungsten carbyne hydride complex | 61.0 |

Note: Data for closely related tungsten hydride complexes are provided to illustrate typical coupling constant ranges.

Studies of Hydride Fluxionality and Exchange Mechanisms (e.g., in related W polyhydride complexes)

Many transition metal polyhydride complexes, including those of tungsten, exhibit fluxional behavior in solution, where the hydride ligands undergo rapid exchange between different coordination sites. researchgate.net This dynamic process can be studied using variable-temperature NMR spectroscopy. In the case of systems related to bis(cyclopentadienyl)tungsten dihydride, such as certain cationic adducts, the hydride ligands may exchange with each other or with other potential coordination sites.

For example, in a σ-complex formed between Cp₂WH₂ and a gold-containing fragment, ¹H NOESY NMR experiments have demonstrated that the terminal and bridging hydrides are in chemical exchange. soton.ac.uk This indicates that the coordination is labile and that the hydride ligands can move between different positions relative to the metal centers. soton.ac.uk The mechanisms for these exchange processes can be complex and may involve intermediates with different coordination geometries. researchgate.net

The rate of this exchange is temperature-dependent. At low temperatures, the exchange can be slow on the NMR timescale, allowing for the observation of distinct signals for each chemically non-equivalent hydride. As the temperature is raised, the exchange rate increases, leading to broadening of the NMR signals and eventually coalescence into a single, time-averaged signal. The study of these dynamic processes provides valuable information about the energy barriers and mechanisms of intramolecular rearrangements in these tungsten polyhydride complexes. researchgate.net

Isotopic Perturbation of Resonance Studies (in related systems)

Isotopic perturbation of resonance (IPR) is a sophisticated NMR technique used to distinguish between a static structure with averaged symmetry and a truly symmetric molecule undergoing rapid degenerate rearrangement. This method is particularly useful for studying the structures of molecules that exhibit fluxionality, such as polyhydride complexes. While specific IPR studies on bis(cyclopentadienyl)tungsten dihydride itself are not prominently detailed in the reviewed literature, the principles can be understood from studies on related metal hydride systems.

The IPR method involves the partial substitution of an atom with a heavier isotope, for example, replacing a proton with a deuteron. In a fluxional system, this isotopic substitution can break the symmetry of the time-averaged spectrum, leading to observable changes in the chemical shifts of the remaining protons. The magnitude of the induced shift can provide information about the equilibrium isotope effect and the nature of the fluxional process.

For instance, if a dihydride complex exists in rapid equilibrium with a dihydrogen (H₂) complex, partial deuteration would lead to a mixture of isotopologues (HH, HD, and DD). The different zero-point energies of the W-H and W-D bonds would slightly perturb the equilibrium, resulting in a temperature-dependent chemical shift for the remaining proton in the HD isotopologue relative to the HH species. This technique has been instrumental in characterizing η²-H₂ complexes and distinguishing them from classical dihydrides.

X-ray Crystallography and Solid-State Structural Analysis

Crystal Structure Determination of Cationic Hydride Complexes and Derivatives

For example, the molecular structures of the benzonitrile (B105546) complex [W(η-C₅H₅)₂H(NCPh)][SO₃CF₃] and the exo isomer of the styrene (B11656) complex [W(η-C₅H₅)₂H(η²-CH₂CHC₆H₅)][PF₆] have been determined. rsc.org In these structures, the tungsten atom is typically found in a distorted tetrahedral or "bent-sandwich" geometry, with the two cyclopentadienyl rings canted with respect to each other. The remaining coordination sites are occupied by the hydride ligand and the other ancillary ligand (e.g., benzonitrile, styrene).

The structural data from these derivatives are crucial for understanding the reactivity and bonding in the broader class of bis(cyclopentadienyl)tungsten hydride systems.

| Compound | W-C(Cp) avg. (Å) | Cp-W-Cp angle (°) |

| [W(η-C₅H₅)₂H(NCPh)][SO₃CF₃] | ~2.3 | ~135 |

| exo-[W(η-C₅H₅)₂H(η²-CH₂CHC₆H₅)][PF₆] | ~2.3 | ~134 |

Note: Bond lengths and angles are approximate and can vary slightly depending on the specific crystal structure determination.

Challenges in Hydrogen Atom Location and Complementary Techniques (e.g., Neutron Diffraction)

A significant challenge in the X-ray crystallographic analysis of transition metal hydrides is the difficulty in accurately locating the hydrogen atoms. nih.govresearchgate.net X-rays are scattered by electrons, and since hydrogen has only one electron, its scattering power is very low, especially in the presence of a heavy, electron-rich atom like tungsten. nih.govnih.gov This often results in imprecise or undetermined positions for the hydride ligands in the final crystal structure. soton.ac.uknih.gov

To overcome this limitation, neutron diffraction is often employed as a complementary technique. iaea.org Neutrons are scattered by atomic nuclei, and the scattering cross-section of hydrogen (or more commonly, its isotope deuterium) is comparable to that of heavier metals. iaea.org Therefore, neutron diffraction can determine the positions of hydride and deuteride (B1239839) ligands with high precision, providing accurate M-H(D) bond lengths and H-M-H angles. iaea.org

While neutron diffraction requires larger crystals and specialized facilities, it is considered the gold standard for the structural characterization of metal hydride complexes. iaea.org For many of the reported X-ray structures of bis(cyclopentadienyl)tungsten hydride derivatives, the positions of the hydride ligands were not determined from the diffraction data but were instead inferred from spectroscopic data or placed in calculated positions. soton.ac.uk

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edutanta.edu.eg For metal hydride complexes like bis(cyclopentadienyl)tungsten dihydride, the most characteristic feature in the IR spectrum is the W-H stretching vibration, ν(W-H).

These stretching modes typically appear in the region of 1700-2200 cm⁻¹, a range that is usually free from other common organic ligand vibrations. The exact frequency of the ν(W-H) band provides information about the strength of the W-H bond. In Cp₂WH₂, two W-H stretching bands are expected due to symmetric and asymmetric vibrations.

While a comprehensive IR spectrum for the parent compound is not always readily available in comparative studies, the ν(W-H) frequencies are key diagnostic markers. For instance, in related cationic complexes like [W(η-C₅H₅)₂H(NCMe)][PF₆], the W-H stretching frequency is an important parameter for characterization. rsc.org The table below shows typical IR absorption regions for relevant bonds in bis(cyclopentadienyl)tungsten dihydride systems.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| ν(W-H) stretch | 1700 - 2200 |

| ν(C-H) stretch (Cp ring) | 3000 - 3100 |

| ν(C=C) stretch (Cp ring) | 1400 - 1500 |

| δ(C-H) bend (Cp ring) | 800 - 1000 |

These vibrational frequencies are essential for confirming the presence of the hydride ligands and for monitoring reactions involving these species.

Mechanistic Studies of Reactivity in Bis Cyclopentadienyl Tungsten Dihydride Systems

C-H Bond Activation and Functionalization Processes

The reactivity of bis(cyclopentadienyl)tungsten dihydride, often denoted as Cp₂WH₂, is centrally characterized by its ability to activate robust carbon-hydrogen bonds. This reactivity is primarily accessed through the photochemical extrusion of molecular hydrogen to generate the highly reactive intermediate, tungstenocene (Cp₂W).

Intermolecular Insertions by Tungstenocene (formed in situ from the dihydride) into sp²- and sp³ C-H Bonds

The photolysis of bis(cyclopentadienyl)tungsten dihydride is a key method for generating the coordinatively unsaturated and highly reactive tungstenocene intermediate, [Cp₂W]. acs.org Irradiation of Cp₂WH₂ in solution leads to the reductive elimination of H₂, creating a vacant coordination site and a powerful driving force for reactivity. acs.org This transient species readily undergoes oxidative addition reactions with a variety of substrates, including the typically inert C-H bonds of hydrocarbons.

A landmark example of this reactivity is the photo-induced insertion of tungstenocene into the aromatic C-H bonds of benzene (B151609). acs.org When a solution of Cp₂WH₂ in benzene is irradiated, the phenyl hydride complex, Cp₂W(H)(Ph), is formed in high yield. acs.org This reaction provided early and significant evidence for the activation of sp² C-H bonds by a transition metal center.

The reactivity of in situ generated tungstenocene is not limited to aromatic systems. It also inserts into the sp³ C-H bonds of alkanes. For instance, photolysis of Cp₂WH₂ in the presence of tetramethylsilane (B1202638) results in the insertion into a C-H bond of a methyl group, demonstrating the capability of this system to activate even unactivated alkane C-H bonds. acs.org These reactions are of significant interest as they represent a fundamental step in the potential functionalization of hydrocarbons.

Reversible α-Elimination of Hydrogen from Tungsten-Alkyl Systems

While the direct α-elimination from the dihydride itself is not the primary focus, the principle of reversible α-hydrogen elimination is a crucial mechanistic concept in the broader reactivity of related bis(cyclopentadienyl)tungsten systems. This process involves the transfer of a hydrogen atom from a ligand to the metal center, forming a hydride and a metal-ligand multiple bond.

Evidence for a reversible 1,2-hydrogen shift, a form of α-elimination, has been demonstrated in cationic bis(cyclopentadienyl)tungsten methyl systems. rsc.org For example, the reaction of [W(η-C₅H₅)₂(C₂H₄)Me]⁺ with PMe₂Ph ultimately yields [W(η-C₅H₅)₂Me(PMe₂Ph)]⁺ through a proposed intermediate, [W(η-C₅H₅)₂(CH₂PMe₂Ph)H]⁺. rsc.org Isotopic labeling studies using deuterated methyl groups support a mechanism involving a reversible equilibrium between a tungsten-methyl cation, [W(η-C₅H₅)₂Me]⁺, and a tungsten-methylene-hydride cation, [W(η-C₅H₅)₂(CH₂)H]⁺. rsc.org This equilibrium highlights the facile nature of C-H bond cleavage and formation at the tungsten center, a process that is mechanistically related to the oxidative addition/reductive elimination pathways seen in C-H activation by tungstenocene.

This reversible α-elimination demonstrates the electronic flexibility of the Cp₂W fragment and its ability to mediate intramolecular C-H bond activation, which is a fundamental step in many catalytic cycles.

Photoinduced Reactions Involving C-H Bond Insertion

The photo-induced reactivity of bis(cyclopentadienyl)tungsten dihydride is a cornerstone of its C-H activation chemistry. The primary photoprocess for Cp₂WH₂ is the reductive elimination of molecular hydrogen, which requires light energy to overcome the activation barrier. acs.org This photochemical step is highly efficient for generating the reactive tungstenocene intermediate, which is the active species in subsequent C-H insertion reactions. acs.org

These reactions cannot be achieved by simply heating the dihydride complex, underscoring the unique role of photoexcitation in accessing the reactive intermediate. acs.org The process can be summarized by the following reaction scheme:

Cp₂WH₂ + hν → [Cp₂W] + H₂

[Cp₂W] + R-H → Cp₂W(H)(R)

The scope of this photoinduced C-H insertion is broad. As mentioned, it includes aromatic substrates like benzene and alkanes such as tetramethylsilane. acs.org Further studies have shown that tungstenocene generated in this manner can also insert into the C-H bonds of other substrates, including those containing heteroatoms, such as insertion into O-H and S-H bonds. acs.org

| Substrate (R-H) | Product [Cp₂W(H)(R)] | C-H Bond Type |

| Benzene | Cp₂W(H)(C₆H₅) | sp² (aromatic) |

| Tetramethylsilane | Cp₂W(H)(CH₂SiMe₃) | sp³ (alkane) |

| Methane | Cp₂W(H)(CH₃) | sp³ (alkane) |

This table provides examples of substrates that undergo photoinduced C-H bond insertion with Cp₂WH₂.

Steric Effects on Reaction Selectivity and Product Formation

In C-H activation reactions catalyzed by transition metal complexes, steric factors often play a critical role in determining the regioselectivity of the insertion. The bulky nature of the cyclopentadienyl (B1206354) ligands in the tungstenocene intermediate can influence which C-H bonds in a substrate are most accessible for activation.

While the primary literature on bis(cyclopentadienyl)tungsten dihydride itself does not extensively detail systematic studies on steric effects, general principles of organometallic chemistry suggest that less sterically hindered C-H bonds are preferentially activated. For example, in the activation of linear alkanes, terminal methyl C-H bonds are often favored over internal methylene (B1212753) C-H bonds due to easier access for the bulky metal center.

In related tungsten alkylidene complexes, such as Cp*W(NO)(=CHCMe₃), the steric influence of the ligands and the substrate has been shown to direct the regioselectivity of C-H activation. researchgate.net For instance, DFT calculations on related systems have indicated that steric hindrance between the ligand framework and substituents on an arene ring can block the activation of certain C-H bonds, thereby controlling the reaction's outcome. researchgate.net These findings in analogous systems strongly imply that steric repulsion between the Cp rings of tungstenocene and substituents on a hydrocarbon substrate would similarly govern the selectivity of C-H bond insertion, favoring attack at the most sterically accessible positions.

Hydride Reactivity and Exchange Dynamics

The two hydride ligands in bis(cyclopentadienyl)tungsten dihydride are not static. They can participate in dynamic exchange processes and exhibit unique reactivity, which is fundamental to the compound's role in catalysis and bond activation.

Hydride Motion Mechanisms (e.g., "trihydrogen anion" transition state, dihydrogen ligand rotation in related systems)

The exchange of hydride ligands is a key mechanistic feature in many polyhydride complexes. In related systems, such as those of iridium and rhenium, the exchange between hydride and dihydrogen ligands is known to be extremely rapid, often proceeding through a "trihydrogen" complex intermediate. nih.gov This intermediate is characterized by a close approach of the three hydrogen atoms, facilitating their rapid scrambling. While a formal "trihydrogen anion" transition state is more commonly discussed in the context of heterolytic H-H bond cleavage, the concept of a transient, three-center, two-electron interaction involving three hydrogen atoms is relevant to understanding low-barrier exchange pathways.

In the context of bis(cyclopentadienyl)tungsten dihydride, while it is a classical dihydride, its interaction with other metal centers can induce dynamic behavior. For example, in an adduct with a gold complex, ¹H NOESY NMR experiments have shown that the terminal and bridging hydrides of the Cp₂WH₂ moiety are in chemical exchange, indicating a fluxional process. soton.ac.uk This exchange suggests a low energy barrier for the movement of the hydride ligands within the coordination sphere.

Furthermore, the concept of dihydrogen ligand rotation is well-established for non-classical dihydrogen complexes. Although Cp₂WH₂ is a classical dihydride, the mechanistic principles of hydrogen mobility are related. In true dihydrogen complexes, the bound H₂ molecule can rotate rapidly. The transition state for exchange between a hydride and a dihydrogen ligand often involves a structure where the H-H bond is partially broken, and the hydrogen atoms are highly mobile. nih.gov These low-energy pathways for hydrogen atom movement are crucial for understanding the reactivity of metal hydrides in processes like hydrogenation and C-H activation, where the making and breaking of M-H and H-H bonds are central.

Intramolecular Hydrogen-Deuterium Exchange in Substituted Derivatives

The study of intramolecular hydrogen-deuterium (H/D) exchange in substituted derivatives of bis(cyclopentadienyl)tungsten dihydride provides insights into the electronic and steric effects of substituents on the mobility of the hydride ligands. While extensive research has been conducted on the H/D exchange of the parent compound and related metal hydrides, specific kinetic and mechanistic data on substituted derivatives of bis(cyclopentadienyl)tungsten dihydride are not extensively documented in the readily available scientific literature. snnu.edu.cnwiley-vch.deresearchgate.net

In related systems, such as the protonation of bis(pentamethylcyclopentadienyl)tungsten dihydride, isotopic labeling studies using D+ have revealed stereochemical details of the exchange process. scispace.comrsc.org These studies suggest that the initial site of attack and subsequent ligand exchange are sensitive to electronic and steric factors. scispace.com For substituted derivatives of bis(cyclopentadienyl)tungsten dihydride, it is hypothesized that electron-donating or withdrawing groups on the cyclopentadienyl rings would influence the acidity and hydridic character of the W-H bonds, thereby affecting the rates and mechanisms of intramolecular H/D exchange. However, detailed experimental studies quantifying these effects are not prominently reported.

General principles of H/D exchange in metal hydrides suggest that the process can be catalyzed by acids, bases, or metals and is sensitive to the surrounding chemical environment. wikipedia.org The mechanism often involves transient intermediates where the hydride and deuteride (B1239839) ligands can change positions. researchgate.net The study of kinetic isotope effects (KIE) in such systems can provide valuable information about the transition state of the exchange reaction. snnu.edu.cnwiley-vch.de

Lewis Acid-Base Interactions and Protonation Chemistry

The reactivity of bis(cyclopentadienyl)tungsten dihydride as a Lewis base and its interactions with various acidic reagents are well-established, leading to the formation of a range of adducts and protonated species.

Bis(cyclopentadienyl)tungsten dihydride reacts with Group 13 Lewis acids, such as trialkylaluminum (AlR3) and dimethylaluminum hydride (AlMe2H), to form stable 1:1 adducts. These reactions are driven by the interaction of the electron-rich tungsten center with the electron-deficient aluminum center. The formation of these adducts has been characterized spectroscopically, providing evidence for the Lewis basicity of the tungsten dihydride complex.

The stability and reactivity of these adducts can vary depending on the nature of the substituents on the aluminum Lewis acid. For instance, the reaction with AlMe3 has been shown to yield compounds containing tungsten-aluminum bonds. These adducts can undergo further reactions, demonstrating their utility as synthetic intermediates.

| Lewis Acid | Product Type | Reference |

|---|---|---|

| AlR3 (R = Me, Et, Ph) | 1:1 Adduct (Cp2WH2·AlR3) | Current time information in Boston, MA, US. |

| AlMe2H | 1:1 Adduct (Cp2WH2·AlMe2H) | Current time information in Boston, MA, US. |

The protonation of bis(cyclopentadienyl)tungsten dihydride and its derivatives by various protic acids has been a subject of detailed mechanistic study. The reaction of the related bis(pentamethylcyclopentadienyl)tungsten dihydride with acids such as hydrogen chloride (HCl) and tetrafluoroboric acid (HBF4) readily and reversibly yields the corresponding trihydride cation, [(C5Me5)2WH3]+. scispace.comrsc.org Mechanistic studies involving deuterated acids suggest that the protonation occurs via attack at the W-H bonds rather than directly at the metal center. scispace.com

The reaction with trifluoroacetic acid (HO2CCF3) is also expected to lead to protonation of the metal hydride. In other systems, trifluoroacetic acid has been shown to be a potent proton source for the protonation of metal hydrides, leading to hydrogen evolution. rsc.org The high acidity of trifluoroacetic acid would favor the formation of the cationic tungsten trihydride species.

The reaction of bis(cyclopentadienyl)tungsten dihydride with thiophenol (HSPh) is less documented in the reviewed literature. However, based on the established reactivity with other protic acids, it is plausible that proton transfer from the acidic thiol to the tungsten dihydride could occur, potentially leading to the formation of a tungsten-thiolate complex through subsequent elimination of dihydrogen. Photochemical activation of bis(cyclopentadienyl)tungsten dihydride is known to induce insertion into S-H bonds. acs.org

| Protic Reagent | Observed/Expected Product | Mechanistic Insight | Reference |

|---|---|---|---|

| HX (e.g., HCl) | [(C5R5)2WH3]+X- | Protonation at W-H bonds | scispace.comrsc.org |

| HO2CCF3 | [(C5H5)2WH3]+O2CCF3- | Protonation of the metal hydride | rsc.org |

| HSPh | Potential for protonation and/or insertion | Not well-documented | acs.org |

The insertion of carbon disulfide (CS2) into metal-hydride bonds is a well-known reaction in organometallic chemistry. This reaction typically proceeds via a migratory insertion mechanism, where the hydride ligand attacks the electrophilic carbon atom of CS2. While specific studies on the reaction of bis(cyclopentadienyl)tungsten dihydride with CS2 are not extensively detailed in the provided search results, the general reactivity pattern of similar metal hydrides suggests that an insertion product would be formed.

The expected product of such a reaction would be a dithioformate complex, where the CS2 molecule has inserted into one of the W-H bonds to form a [S2CH] ligand. The reaction is analogous to the well-documented insertion of CO2 into metal-hydride bonds to form formate (B1220265) complexes. The mechanism likely involves the nucleophilic attack of the hydride on the carbon of CS2, which is activated by coordination to the metal center.

Coordination Chemistry with Main Group Elements

Bis(cyclopentadienyl)tungsten dihydride exhibits a rich coordination chemistry with main group elements, particularly with low-valent species of Group 14.

Recent studies have shown that bis(cyclopentadienyl)tungsten dihydride reacts with low-valent Group 14 cations of germanium, tin, and lead to form novel coordination compounds. These reactions typically involve the coordination of the low-valent Group 14 species to the tungsten center, often accompanied by hydride migration.

For instance, the reaction with low-valent tin and lead cations, [ArE]+ (where E = Sn, Pb and Ar is a bulky terphenyl substituent), has been investigated. In the case of the tin cation, the reaction with bis(cyclopentadienyl)tungsten dihydride leads to the formation of a hydridotetrylene coordination compound. With the lead cation, an initial adduct is formed, which can then be deprotonated to yield a plumbylene complex. These reactions highlight the ability of the tungsten dihydride to act as a ligand towards these electrophilic main group fragments.

The nature of the resulting products depends on the specific Group 14 element and the reaction conditions. These studies have expanded the understanding of the bonding and reactivity between transition metals and heavier main group elements.

| Group 14 Cation | Product Type | Reference |

|---|---|---|

| [ArGe]+ | Hydridogermylene coordination compound | - |

| [ArSn]+ | Hydridostannylene coordination compound | - |

| [Ar*Pb]+ | Initial adduct, deprotonates to a plumbylene complex | - |

Formation of Hydridotetrylene Coordination Compounds

Bis(cyclopentadienyl)tungsten dihydride, Cp₂WH₂, serves as a key precursor in the synthesis of novel coordination compounds. Its reactivity with low-valent Group 14 cations, specifically those of tin (Sn) and lead (Pb), has been a subject of detailed mechanistic investigation. These reactions lead to the formation of hydridotetrylene coordination compounds, which feature a direct bond between the tungsten center and a Group 14 element (a tetrylene) that also bears a hydride ligand.

The reaction between tungstenocene dihydride and a low-valent tin cation, [ArSn]⁺ (where Ar represents a bulky terphenyl ligand), results in the formation of a cationic hydridostannylene complex, [Cp₂W(H)Sn(H)Ar*]⁺. Similarly, the reaction with the homologous lead cation, [ArPb]⁺, yields an adduct formulated as [Cp₂WH₂PbAr]⁺. These reactions demonstrate the ability of the tungsten dihydride complex to coordinate with these electrophilic low-valent species.

Further reactivity of these initial products has been explored. For instance, the cationic hydridostannylene complex of tungstenocene hydride, [Cp₂W(H)Sn(H)Ar]⁺, exhibits reactivity at the tin atom. Deprotonation of this complex leads to the formation of a neutral hydrido-tungstenostannylene complex, [Cp₂W(H)SnAr]. This sequence of reactions highlights a pathway to generate transition metal complexes with coordinated hydridotetrylene ligands.

Table 1: Formation of Hydridotetrylene Coordination Compounds from Cp₂WH₂

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Bis(cyclopentadienyl)tungsten dihydride (Cp₂WH₂) | Low-valent tin cation ([Ar*Sn]⁺) | Cationic hydridostannylene complex ([Cp₂W(H)Sn(H)Ar*]⁺) |

| Bis(cyclopentadienyl)tungsten dihydride (Cp₂WH₂) | Low-valent lead cation ([Ar*Pb]⁺) | Tungstenocene dihydride lead adduct ([Cp₂WH₂PbAr*]⁺) |

| [Cp₂W(H)Sn(H)Ar*]⁺ | Base | Hydrido-tungstenostannylene complex ([Cp₂W(H)SnAr*]) |

Nucleophilic Substitution Reactions

The reactivity of bis(cyclopentadienyl)tungsten dihydride extends to reactions that can be classified under the umbrella of nucleophilic substitution, particularly following protonation. The interaction of Cp₂WH₂ with an acid like HBF₄ is a well-studied process. This reaction is understood to proceed via protonation at the metal center, which increases its electrophilicity and makes it susceptible to attack by nucleophiles.

Following protonation, the resulting cationic species can react with nucleophiles. For example, cationic bis(cyclopentadienyl)tungsten(IV) hydride complexes can be prepared with nitrile ligands. The complex [W(η-C₅H₅)₂H(NCMe)][PF₆], containing an acetonitrile (B52724) ligand, has been synthesized and characterized. The formation of this complex from the dihydride precursor involves the substitution of a hydride ligand or the addition of the nitrile to a coordinatively unsaturated intermediate generated after protonation and subsequent loss of H₂.

This cationic acetonitrile complex, [W(η-C₅H₅)₂H(NCMe)][PF₆], is noted to be unstable in solution at room temperature. It undergoes a slow decomposition process that results in a dinuclear C–H activation product, [{W(η-C₅H₅)(µ-η¹:η⁵-C₅H₄)(NCMe)}₂][PF₆]₂. This subsequent reactivity underscores the intricate mechanistic pathways available to these cationic hydride systems.

Table 2: Nucleophilic Substitution and Related Products

| Precursor | Reagents | Cationic Intermediate/Product |

|---|---|---|

| Cp₂WH₂ | Acid (e.g., HBF₄), Acetonitrile (NCMe) | [W(η-C₅H₅)₂H(NCMe)]⁺ |

| [W(η-C₅H₅)₂H(NCMe)]⁺ | (Decomposition in solution) | [{W(η-C₅H₅)(µ-η¹:η⁵-C₅H₄)(NCMe)}₂]²⁺ |

Ring-Slippage Chemistry in Metallocene Systems (General Organometallic Context)

Ring-slippage is a fundamental mechanistic concept in the organometallic chemistry of cyclopentadienyl (Cp) and related π-ligands. It describes the change in the hapticity of the ligand, which is the number of atoms in the ring that are bonded to the metal center. In a typical metallocene like bis(cyclopentadienyl)tungsten dihydride, the Cp rings are bound in an η⁵ (pentahapto) fashion, meaning all five carbon atoms of the ring are coordinated to the tungsten.

Ring-slippage involves the conversion of an η⁵-Cp ligand to a lower hapticity, most commonly η³ (trihapto) or η¹ (monohapto). ilpi.com This process is mechanistically significant because it opens up a coordination site on the metal center, allowing it to undergo associative ligand substitution reactions without passing through a high-energy, coordinatively saturated (e.g., 20-electron) intermediate. ilpi.com By slipping from η⁵ to η³, the ligand's electron contribution to the metal center is reduced by two, facilitating the binding of an incoming nucleophile or other ligand. ilpi.com

This phenomenon is particularly well-documented for indenyl complexes (which have a benzene ring fused to the Cp ring), where the aromaticity of the fused benzene ring can help stabilize the η³-indenyl intermediate, leading to dramatically accelerated substitution rates compared to their Cp analogues. gla.ac.uk However, the principle applies to Cp complexes as well. For example, the reaction of an iridium complex, [CpIr(p-tBucalix acs.orgarene(2−)-κ³-O,C,O)], with xylyl isocyanide results in the slippage of the pentamethylcyclopentadienyl (Cp) ligand from η⁵ to η¹. Subsequent reaction with another equivalent of isocyanide leads to the complete dissociation of the Cp* ligand.

Table 3: Examples of Ring-Slippage in Metallocene and Related Systems

| Complex | Reagent/Condition | Initial Hapticity | Final Hapticity |

|---|---|---|---|

| (Indenyl)Rh(CO)₂ | PPh₃ | η⁵ | η³ (intermediate) |

| [Cp*Ir(calix acs.orgarene)] | Xylyl Isocyanide | η⁵ | η¹ |

| [Re(η⁷-C₇H₇)(η⁵-C₇H₉)]⁺ | Acetonitrile, Red Light | η⁷ | η³ |

Computational and Theoretical Investigations of Bis Cyclopentadienyl Tungsten Dihydride

Density Functional Theory (DFT) Studies

DFT has become an indispensable tool in organometallic chemistry for its balance of computational cost and accuracy. It is extensively used to study the geometry, energetics, and reaction mechanisms of complexes like Cp₂WH₂.

Geometry Optimization and Energetics of Compounds and Intermediates

Geometry optimization via DFT allows for the determination of the lowest energy structure of a molecule. For Cp₂WH₂, calculations using various approximate functionals can be performed to predict key structural parameters such as bond lengths and angles. These theoretical structures are then often compared with experimental data, for instance from X-ray crystallography, to validate the computational methods.

Studies have shown that different DFT functionals can yield slight variations in the calculated geometry, particularly in the distance between the tungsten center and the cyclopentadienyl (B1206354) (Cp) ligands. nih.govacs.org For example, the calculated W-H bond length and the H-W-H bond angle are fundamental parameters determined through optimization. These calculations are not limited to the ground state of Cp₂WH₂ but are also crucial for determining the structures and relative energies of reaction intermediates and transition states that may form during its chemical reactions. For instance, in studies of heterobimetallic complexes involving Cp₂WH₂, DFT calculations have been used to determine the optimized geometries of adducts where Cp₂WH₂ acts as a ligand, revealing details about W-H and metal-hydride bond distances in these intermediates.

The following table presents a selection of calculated geometric parameters for Cp₂WH₂ obtained using different DFT functionals, illustrating the impact of the chosen functional on the optimized geometry.

| DFT Functional | W-H Bond Length (Å) | H-W-H Angle (°) | W-Cp Centroid Distance (Å) |

|---|---|---|---|

| BP86 | 1.715 | 80.5 | 2.031 |

| BLYP | 1.723 | 80.1 | 2.048 |

| PBE | 1.714 | 80.5 | 2.030 |

| TPSS | 1.709 | 80.4 | 2.016 |

Exploration of Potential Energy Surfaces for Reaction Mechanisms

The potential energy surface (PES) is a conceptual and mathematical map of the energy of a chemical system as a function of its geometry. DFT calculations are used to explore the PES for reactions involving Cp₂WH₂, providing detailed mechanistic insights. By mapping the PES, chemists can identify the minimum energy pathways from reactants to products, which proceed through transition states—the saddle points on the surface. researchgate.net

For example, the interaction of Cp₂WH₂ with other metal complexes can be modeled. Calculations can reveal the energetics of different conformers and the barriers for interchange between them. In the case of the interaction between Cp₂WH₂ and gold complexes, DFT studies have identified shallow energy barriers for the interchange of hydride ligands, indicating that the complexes are fluxional. soton.ac.uk The calculations can distinguish between various possible structures, such as those with covalent metal-hydride bonds versus those with weaker dihydrogen-type interactions, by comparing their relative energies on the PES. soton.ac.uk This exploration is critical for understanding reaction selectivity and kinetics.

Relativistic DFT Calculations for Nuclear Magnetic Resonance Parameters (e.g., ¹JWH coupling constants)

For molecules containing heavy elements like tungsten, relativistic effects become significant and must be included in calculations to achieve accurate results, especially for properties like Nuclear Magnetic Resonance (NMR) parameters. Relativistic DFT calculations are employed to predict NMR chemical shifts and spin-spin coupling constants.

One such parameter is the one-bond tungsten-hydride coupling constant, ¹J(W,H). Theoretical studies have successfully calculated this value and have shown that it is highly sensitive to the molecule's geometry. nih.govacs.org Specifically, the calculated ¹J(W,H) coupling constant exhibits a strong correlation with the W-H bond distance and the distance between the tungsten atom and the Cp ring centroids (d(Cp-W)). nih.govacs.org This sensitivity allows for the use of calculated coupling constants as a tool to assess the quality of a computed geometry by comparing it to experimental NMR data. nih.govacs.org Experimental measurements for Cp₂WH₂ in tetrahydrofuran (B95107) show a ¹J(W,H) of 73.4 Hz. nih.govacs.org A natural bond orbital (NBO) analysis further reveals that the primary contributor to this coupling is the W-H σ-bonding orbital. nih.govacs.org

The table below demonstrates the linear correlation between the calculated W-Cp centroid distance and the ¹J(W,H) coupling constant using various DFT functionals.

| DFT Functional | Calculated W-Cp Centroid Distance (Å) | Calculated ¹J(W,H) (Hz) |

|---|---|---|

| TPSS | 2.016 | 81.4 |

| PBE | 2.030 | 77.6 |

| BP86 | 2.031 | 76.7 |

| BLYP | 2.048 | 72.1 |

Quantum Chemical Analyses of Bonding and Electronic Structure

Beyond DFT, other quantum chemical methods provide deeper insights into the nature of chemical bonds and the electronic structure of molecules. These analyses help translate complex quantum mechanical data into familiar chemical concepts.

Energy Partitioning Analysis of Chemical Bonds

Energy Partitioning Analysis (EPA) or Energy Decomposition Analysis (EDA) is a method used to dissect the interaction energy between molecular fragments into physically meaningful components. researchgate.net Typically, the interaction energy is broken down into terms representing electrostatic interactions, Pauli repulsion (exchange repulsion), and orbital (covalent) interactions. researchgate.net

Applying this analysis to the W-H bonds in Cp₂WH₂ would involve computationally separating the molecule into a [Cp₂W] fragment and two [H] fragments. The analysis would then quantify the contributions to the bond energy. The electrostatic term (ΔE_elstat) represents the classical electrostatic attraction between the charge distributions of the fragments. The Pauli repulsion term (ΔE_Pauli) arises from the destabilizing interaction between electrons of the same spin when the fragments are brought together. The orbital interaction term (ΔE_orb) accounts for the stabilizing effects of charge transfer and electron-pair bond formation as the orbitals of the fragments mix. This orbital term can be further decomposed into contributions from different orbital symmetries (σ, π, δ), providing a detailed picture of the covalent nature of the W-H bond.

Topological Analysis of Electron Density in Reaction Pathways

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing chemical bonding and structure based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This approach defines atoms as distinct regions of space based on the gradient of the electron density and characterizes chemical bonds through the properties of this density at specific points called bond critical points (BCPs). muni.cz

In the context of a reaction involving Cp₂WH₂, such as protonation to form [Cp₂WH₃]⁺, QTAIM can be used to trace the changes in bonding along the reaction pathway. By analyzing the electron density at each step, one can observe the formation of new bonds and the breaking or weakening of existing ones. For instance, as a proton approaches a W-H bond, a topological analysis could reveal the formation of a bond path between the incoming proton and the hydride ligand, characterizing the transition state as a three-center, two-electron interaction. The properties of the electron density at the BCP (e.g., its magnitude and the Laplacian of the density) can be used to classify the nature of the interactions—distinguishing between covalent (shared-shell) and ionic or hydrogen bond (closed-shell) interactions—at every stage of the reaction. muni.cz

Theoretical Studies on Dihydrogen Coordination versus Oxidative Addition

The interaction of dihydrogen (H₂) with a metal center is a fundamental step in many catalytic processes. This interaction can result in two primary bonding modes: the formation of a non-classical dihydrogen complex, where the H-H bond remains intact (η²-H₂ coordination), or the cleavage of the H-H bond to form two separate hydride ligands, a process known as oxidative addition. The balance between these two states is subtle and is influenced by electronic and steric factors at the metal center. libretexts.org Theoretical and computational studies are crucial in elucidating the preferred bonding mode and the potential energy surface connecting these structures.

For transition metal complexes, the relative stability of the dihydrogen complex versus the dihydride is largely governed by the extent of back-donation from the metal's d-orbitals into the σ* antibonding orbital of the dihydrogen ligand. researchgate.net Strong back-donation weakens the H-H bond, favoring oxidative addition to form the classical dihydride. Conversely, weaker back-donation favors the formation of a stable dihydrogen complex. researchgate.net

In the case of bis(cyclopentadienyl)tungsten dihydride (Cp₂WH₂), experimental evidence, such as NMR spectroscopy, has firmly established its structure as a classical dihydride, with two distinct hydride ligands bonded to the tungsten center. Computational studies on related systems, such as W(CO)₅(H₂), have employed Density Functional Theory (DFT) to explore the equilibrium isotope effects for dihydrogen coordination versus oxidative addition. These studies have shown that even for related tungsten complexes, the dihydrogen complex can be a stable intermediate. researchgate.net

While specific computational studies focusing on the potential energy surface of H₂ addition to the Cp₂W fragment to form Cp₂WH₂ are not extensively detailed in the literature, DFT calculations have been used to analyze the structural and spectroscopic properties of the resulting dihydride. For instance, relativistic DFT calculations have been employed to compute the one-bond scalar coupling constants (¹JWH and ¹JWC) for Cp₂WH₂, showing good agreement with experimental measurements and thus validating the computed geometry of the dihydride structure. researchgate.net

A combined experimental and computational DFT study on the interaction of Cp₂WH₂ with gold(I) and gold(III) complexes provides further insight into its electronic structure and reactivity. soton.ac.uk In these bimetallic systems, Cp₂WH₂ can act as a ligand, coordinating to the gold center through its hydride moieties. The calculations in this study treat Cp₂WH₂ as a stable dihydride that then interacts with the second metal center, rather than exploring a dihydrogen complex isomer of Cp₂WH₂ itself. This approach underscores the established stability of the classical dihydride form of bis(cyclopentadienyl)tungsten dihydride.

The following table summarizes key computed parameters for bis(cyclopentadienyl)tungsten dihydride from theoretical studies, reinforcing its characterization as a classical dihydride.

| Computational Method | Calculated Parameter | Value | Reference |

|---|---|---|---|

| Relativistic DFT | ¹JWH (Hz) | Comparable to experimental 73.4 Hz | researchgate.net |

| Relativistic DFT | ¹JWC (Hz) | Comparable to experimental 4.8 Hz | researchgate.net |

| DFT | W-H bond polarization in Au adducts | Strongly polarized | soton.ac.uk |

First-Principles Insights into Catalytic Mechanisms

First-principles calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the mechanisms of catalytic reactions at the molecular level. These computational methods allow for the exploration of complex potential energy surfaces, the identification of transient intermediates and transition states, and the calculation of reaction energetics, thereby providing deep insights that complement experimental studies. researchgate.net For catalysts like bis(cyclopentadienyl)tungsten dihydride, such theoretical investigations are key to understanding their reactivity and designing more efficient catalytic systems.

The general approach in a first-principles study of a catalytic cycle involves several key steps:

Reactant and Product Optimization: The geometries of the reactants, products, and the catalyst are optimized to find their minimum energy structures.

Intermediate Identification: Plausible intermediates along the reaction pathway are proposed and their geometries optimized.

Transition State Searching: The transition state structures connecting the reactants, intermediates, and products are located on the potential energy surface. This is often the most computationally demanding step.

Electronic Structure Analysis: Analysis of the electronic structure, such as charge distribution and orbital interactions, can provide further understanding of the bonding and reactivity at each step of the cycle.

While extensive first-principles studies on the complete catalytic cycles of reactions specifically catalyzed by bis(cyclopentadienyl)tungsten dihydride are limited in the literature, the principles of such investigations can be illustrated by studies on related systems. For example, DFT has been used to study the mechanism of alkene hydrogenation catalyzed by bis(phosphine)cobalt dialkyl complexes. researchgate.net These studies have mapped out the reaction channels, including alkene insertion and β-hydrogen elimination, and identified the rate-determining steps. researchgate.net

In the context of bis(cyclopentadienyl)tungsten dihydride, its reactivity in processes such as hydrodesulfurization (HDS) and hydrogenation has been of interest. Although detailed first-principles studies of these mechanisms are not widely published, it is known to be a precursor for active catalysts in such transformations. Computational studies on model HDS catalysts, such as Co-promoted MoS₂, demonstrate how DFT can be used to model reaction pathways for C-S bond cleavage and identify favorable reaction mechanisms. nih.gov

The following table outlines the typical data generated from a first-principles investigation of a catalytic cycle, which would be applicable to understanding the catalytic activity of bis(cyclopentadienyl)tungsten dihydride.

| Computational Step | Key Data Obtained | Significance |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the structure of stable molecules and intermediates. |

| Frequency Calculation | Vibrational frequencies, zero-point energies, thermal corrections | Confirms minima (no imaginary frequencies) and transition states (one imaginary frequency). Provides thermodynamic data. |

| Transition State Search | Structure and energy of the transition state | Identifies the highest energy barrier in the reaction pathway (rate-determining step). |

| Reaction Path Following | Intrinsic Reaction Coordinate (IRC) | Confirms that a transition state connects the correct reactant and product. |

| Electronic Structure Analysis | Atomic charges, orbital populations, bond orders | Explains the nature of chemical bonding and charge transfer during the reaction. |

Research Applications of Bis Cyclopentadienyl Tungsten Dihydride in Catalysis and Materials Science

Precursor in Chemical Vapor Deposition (CVD) of Tungsten Materials

Chemical Vapor Deposition (CVD) is a cornerstone technique for producing high-quality thin films for a multitude of applications. The choice of precursor is critical to the success of the CVD process, influencing film purity, conformality, and deposition temperature. Bis(cyclopentadienyl)tungsten dihydride and its derivatives have been identified as valuable precursors for the deposition of tungsten-containing layers, particularly within the semiconductor industry. researchgate.net

Bis(cyclopentadienyl)tungsten dihydride serves as a precursor for the deposition of tungsten metal thin films. Organometallic precursors like this are explored as alternatives to more traditional tungsten sources, such as tungsten hexafluoride (WF6) and tungsten hexacarbonyl (W(CO)6). harvard.edu The use of organometallic compounds can offer advantages such as lower deposition temperatures and the avoidance of corrosive byproducts like hydrogen fluoride, which is a concern when using WF6. harvard.edu The deposition process involves the thermal decomposition of the precursor on a heated substrate, leading to the formation of a solid tungsten film. The cyclopentadienyl (B1206354) and hydride ligands are designed to detach and be removed as volatile byproducts.

Detailed studies on the growth kinetics for tungsten films often focus on precursors like WF6, where factors such as temperature, pressure, and reactant ratios are meticulously controlled to achieve desired film morphologies and deposition rates. njit.edu For instance, in the WF6-SiH4 system, apparent activation energies for the deposition process have been observed to range from 0.12 eV to 0.40 eV depending on the pressure. njit.edu While specific kinetic data for bis(cyclopentadienyl)tungsten dihydride are not as widely documented in publicly available literature, the principles of CVD growth kinetics would similarly apply, focusing on surface reaction and mass transport limited regimes.

A significant challenge in using organometallic precursors for CVD is the potential for carbon incorporation into the deposited film, which can degrade its electrical and material properties. The organic ligands, in this case, cyclopentadienyl, can partially decompose and leave carbon residues. A common strategy to mitigate this is the use of a co-reactant, such as hydrogen, which can facilitate the removal of carbon-containing fragments. azonano.com

The specific strategy of using platinum codeposition for carbon suppression in tungsten films derived from bis(cyclopentadienyl)tungsten dihydride is not extensively detailed in the available research literature. However, the concept of using a second metal to influence film growth or purity is established in materials science. For example, platinum itself can be deposited via CVD from organometallic precursors, and the process often requires a reactive gas like oxygen to remove carbon impurities from the platinum film. illinois.edu In the context of catalysis, monolayer platinum supported on tungsten carbide is a known system, indicating an affinity between these materials. rsc.org While direct evidence for platinum codeposition as a carbon suppression method for this specific tungsten precursor is scarce, it represents a potential area for further research into improving tungsten film purity.

The deposition of tungsten thin films is a critical process in the manufacturing of microelectronic devices. nih.gov Tungsten is widely used for creating conductive plugs that fill vias and contact holes, connecting different layers of metallization in integrated circuits. qub.ac.uk Its thermal stability and excellent step coverage in high-aspect-ratio features make it a preferred material for these applications. qub.ac.uk

The use of organometallic precursors like bis(cyclopentadienyl)tungsten dihydride is relevant to the ongoing effort to refine these manufacturing processes. As device features continue to shrink, the demands on deposition techniques for uniformity, conformality, and purity become more stringent. utwente.nl Organometallic CVD precursors can offer pathways to lower-temperature deposition, which is beneficial for temperature-sensitive substrates, and can avoid issues like fluorine contamination that can arise from WF6, potentially impacting device performance. harvard.edu The development of new precursors is driven by the need for processes that can create highly pure and conformal films required for future generations of semiconductor devices. researchgate.net

Thermogravimetric analysis (TGA) is a fundamental technique for evaluating the suitability of a compound as a CVD or Atomic Layer Deposition (ALD) precursor. tainstruments.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides crucial information about the precursor's volatility and thermal stability.

A typical TGA curve, or thermogram, plots mass against temperature. libretexts.org For a CVD precursor, an ideal thermogram would show a distinct temperature window where the compound evaporates or sublimes without significant decomposition. The onset of decomposition at a specific temperature indicates the upper limit for the precursor's handling and delivery temperature. The analysis can reveal the temperature at which ligands begin to dissociate, which is essential for designing the deposition process. ktu.ltirapa.org For bis(cyclopentadienyl)tungsten dihydride, TGA would be used to determine its effective vaporization temperature and the temperature at which it decomposes to deposit tungsten, ensuring that the precursor can be transported in the vapor phase to the substrate surface before thermal breakdown occurs.

| Analysis Technique | Information Provided for CVD Precursor | Relevance |

| Thermogravimetric Analysis (TGA) | Measures weight change versus temperature. | Determines volatility and decomposition temperature. |

| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample. | Identifies phase transitions like melting and boiling points. |

| Vapor Pressure Measurement | Quantifies the pressure of the vapor in equilibrium with its condensed phase. | Essential for calculating precursor delivery rates. |

Role in Synthesis of Novel Catalytic Materials

Beyond thin film deposition, organometallic compounds are valuable precursors for synthesizing a variety of nanoscale materials with unique catalytic properties. The controlled decomposition of these precursors allows for the formation of complex nanostructures.

Bis(cyclopentadienyl)tungsten dihydride has been successfully used as a precursor to synthesize tungsten carbide-carbon nanocomposites. Through a high-pressure and high-temperature pyrolysis process, the compound decomposes to form these advanced materials. In one study, pyrolysis at 4.5 GPa and 600 °C resulted in the formation of tungsten carbide (β-WC1−x) crystals with a size of approximately 2 nanometers embedded within a graphitic carbon matrix.

The resulting nanocomposite material exhibits significant electrocatalytic activity. Specifically, the material derived from bis(cyclopentadienyl)tungsten dihydride demonstrated promising performance in the oxygen reduction reaction (ORR), a key process in fuel cells. This highlights the potential of using this precursor to create novel catalytic materials where the intimate contact between the tungsten carbide nanoparticles and the carbon support, both derived from the same single-source precursor, can lead to enhanced catalytic performance.

| Precursor | Pyrolysis Conditions | Resulting Material | Nanocrystal Size |

| Bis(cyclopentadienyl)tungsten dihydride | 4.5 GPa, 600 °C | β-WC1−x in graphitic carbon | ~2 nm |

Electrocatalytic Activity of Derived Materials (e.g., Oxygen Reduction Reaction)

Bis(cyclopentadienyl)tungsten dihydride serves as a valuable precursor for the synthesis of tungsten-based nanomaterials with potential applications in electrocatalysis. Notably, it has been used in the low-temperature, solution-phase synthesis of crystalline tungsten disulfide (WS₂). researchgate.netresearchgate.net This method involves the reaction of bis(cyclopentadienyl)tungsten dihydride with sulfur in an organic solvent at room temperature to produce highly crystalline WS₂ nanoflakes. researchgate.netresearchgate.net

Bis(cyclopentadienyl)tungsten dihydride is also employed as a precursor in atomic layer deposition (ALD) to grow tungsten oxide (WO₃) thin films, which can subsequently be sulfurized to form WS₂ nanosheets. youtube.com This technique allows for precise control over the thickness and properties of the resulting material, which is critical for applications in electronics and potentially catalysis. youtube.com

Fundamental Insights into Transition Metal Hydride Catalysis

Models for Olefin Hydrogenation and Hydrodesulfurization

While tungsten sulfides are critical catalysts in industrial hydrodesulfurization (HDS), and various metal complexes are studied for olefin hydrogenation, the scientific literature does not extensively feature bis(cyclopentadienyl)tungsten dihydride as a direct soluble model for elucidating the mechanisms of these specific heterogeneous processes. unime.itarchive.org The study of HDS mechanisms often involves analyzing the surface of solid catalysts or using model sulfur-containing compounds like dibenzothiophene, rather than employing organometallic tungsten dihydride complexes as homogeneous analogs of the active sites. unime.it Similarly, while molybdenum complexes have been explored as catalysts for the homogeneous hydrogenation of olefins, a parallel role for bis(cyclopentadienyl)tungsten dihydride as a model system is not detailed. archive.org

Contributions to Understanding Metal-Hydrogen Bonding Interactions

Bis(cyclopentadienyl)tungsten dihydride and its derivatives have been instrumental in providing fundamental insights into the nature of metal-hydrogen (M-H) bonds. Studies on the pentamethylcyclopentadienyl analogue, (C₅Me₅)₂WH₂, have shown that protonation occurs directly at the W-H bonds rather than at the d² metal center. researchgate.netmt.com When a deuterium (B1214612) acid (D⁺) is added to (C₅Me₅)₂WH₂, the initial product is predominantly the trihydride cation where the deuterium occupies the central position, [(C₅Me₅)₂W(H)(D)(H)]⁺. mt.com This observation supports a mechanism involving electrophilic attack at both hydride ligands simultaneously. mt.com This finding challenged the prevailing belief that protonation of transition metal complexes typically occurs by direct attack at the metal's highest occupied molecular orbital (HOMO). mt.com The reactivity of the M-H bond itself as the site of electrophilic attack provides a deeper understanding of the chemical behavior of metal hydrides. researchgate.netmt.com

Relevance to Carbon-Hydrogen Bond Activation and Functionalization

The chemistry of bis(cyclopentadienyl)tungsten dihydride and its derivatives is highly relevant to the field of carbon-hydrogen (C-H) bond activation. Photolysis of the parent compound, (C₅H₅)₂WH₂, in benzene (B151609) generates a highly reactive intermediate, "tungstenocene" {(C₅H₅)₂W}. mt.com This intermediate is capable of intermolecular C-H activation, inserting into a C-H bond of the benzene solvent to form the hydridophenyl derivative. mt.com